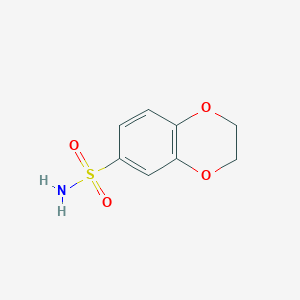

2,3-Dihydro-1,4-benzodioxine-6-sulfonamide

Description

BenchChem offers high-quality 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c9-14(10,11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMPULWQGDEOHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377852 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90222-81-4 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-6-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90222-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide Scaffold: A Versatile Core for Modern Drug Discovery

Abstract

The 2,3-dihydro-1,4-benzodioxine moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with significant biological activities.[1][2][3] When functionalized with a sulfonamide group at the 6-position, it creates the 2,3-dihydro-1,4-benzodioxine-6-sulfonamide core, a versatile and highly tractable template for the synthesis of diverse chemical libraries. This guide provides an in-depth technical overview of this scaffold, from its synthesis to its application in the generation of compound libraries for drug discovery. We will explore the strategic considerations behind synthetic routes, detail robust experimental protocols, and discuss the structure-activity relationships of its derivatives, offering a comprehensive resource for researchers in pharmaceutical and chemical sciences.

The Strategic Value of the 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide Scaffold

The enduring appeal of the 1,4-benzodioxane framework lies in its unique combination of structural and physicochemical properties.[2][3] It is a conformationally constrained system that can mimic the spatial arrangement of a catechol while offering superior metabolic stability. The introduction of a sulfonamide group at the 6-position provides a crucial vector for diversification. Sulfonamides are a cornerstone of medicinal chemistry, known for their ability to form key hydrogen bonding interactions with biological targets.[4] This combination results in a scaffold with three primary points for library diversification, enabling a broad exploration of chemical space.

The derivatives of this scaffold have shown a wide range of biological activities, including but not limited to, enzyme inhibition (e.g., α-glucosidase, acetylcholinesterase, and lipoxygenase), and interactions with G-protein coupled receptors.[4][5] This proven biological relevance makes the 2,3-dihydro-1,4-benzodioxine-6-sulfonamide core a highly attractive starting point for the development of novel therapeutics.

Synthesis of the Core Scaffold and Key Intermediates

A robust and scalable synthesis of the core scaffold is paramount for its use in library generation. The synthesis can be approached in a modular fashion, starting from readily available precursors.

Synthesis of the 1,4-Benzodioxane Ring System

The construction of the 1,4-benzodioxane ring is typically achieved through the Williamson ether synthesis, by reacting a catechol with a 1,2-dihaloethane. A common starting material for accessing the 6-substituted pattern is 3,4-dihydroxybenzoic acid or its esters.

A representative synthesis starting from catechol involves its reaction with ethyl 2,3-dibromopropionate in the presence of a base like potassium carbonate to yield ethyl-1,4-benzodioxane-2-carboxylate.

Synthesis of 1,4-Benzodioxane-6-amine: The Gateway Intermediate

The most common precursor for the 6-sulfonamide is 1,4-benzodioxane-6-amine. This key intermediate is often prepared via a nitration-reduction sequence starting from 1,4-benzodioxane. However, a more direct route starts from 4-nitrocatechol.

A general route involves the reduction of a 6-nitro-1,4-benzodioxane intermediate. While various reducing agents can be employed, catalytic hydrogenation is often preferred for its clean conversion and high yields.[5]

Formation of the 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide Core

The final sulfonamide core can be synthesized from 1,4-benzodioxane-6-amine. This is typically achieved by reacting the amine with a sulfonylating agent. For the parent sulfonamide, this would involve reaction with sulfuryl chloride or a protected form of sulfuryl chloride, followed by amination.

However, for library synthesis, the more direct and versatile approach is the reaction of 1,4-benzodioxane-6-amine with a diverse range of sulfonyl chlorides. This directly generates a library of N-aryl or N-alkyl sulfonamides. Alternatively, one can first prepare 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride and then react it with a library of amines.[2]

Library Synthesis Strategies: Unleashing the Potential of the Scaffold

The 2,3-dihydro-1,4-benzodioxine-6-sulfonamide scaffold offers multiple points for diversification, allowing for the creation of large and structurally diverse compound libraries.

R1 Diversification: Modification of the Sulfonyl Group

The initial and most straightforward diversification strategy involves reacting the key intermediate, 1,4-benzodioxane-6-amine, with a library of commercially available or custom-synthesized sulfonyl chlorides (R1-SO2Cl). This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the R1 position.

Experimental Protocol: Synthesis of N-Aryl/Alkyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamides

-

Dissolution: Dissolve 1,4-benzodioxane-6-amine (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Add the desired sulfonyl chloride (1.1 eq) dropwise to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

R2 Diversification: N-Alkylation/Arylation of the Sulfonamide

Once the initial sulfonamide is formed, the sulfonamide nitrogen can be further functionalized. This N-diversification (R2) is typically achieved through alkylation or arylation reactions. This approach significantly expands the chemical space accessible from a single R1-substituted sulfonamide.

Experimental Protocol: N-Alkylation of a 2,3-dihydro-1,4-benzodioxine-6-sulfonamide

-

Deprotonation: Dissolve the N-substituted sulfonamide (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Add a strong base, such as sodium hydride (NaH) or lithium hydride (LiH) (1.2 eq), portion-wise at 0 °C.

-

Stirring: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

-

Addition of Electrophile: Add the alkylating agent (e.g., an alkyl halide or benzyl halide) (1.2 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.[4][5]

Diversification of the Benzodioxane Ring

For more advanced library designs, diversification can also be achieved on the benzodioxane ring itself. This often requires a more tailored synthetic approach starting from appropriately substituted catechols or gallic acid derivatives. For instance, starting with a substituted catechol allows for the introduction of substituents at the 7 or 8-positions of the benzodioxane ring.

Modern Approaches to Library Synthesis

To accelerate the drug discovery process, modern synthetic methodologies such as flow chemistry can be applied to the synthesis of libraries based on the 2,3-dihydro-1,4-benzodioxine-6-sulfonamide scaffold.

Flow Chemistry for Sulfonamide Library Synthesis

Flow chemistry offers several advantages for library synthesis, including enhanced reaction control, improved safety, and ease of automation and scalability. A flow setup for sulfonamide synthesis typically involves pumping a solution of the amine and a solution of the sulfonyl chloride through a heated reactor coil, where they mix and react. The product stream can then be collected for purification. This approach allows for the rapid synthesis of a library of analogs by sequentially introducing different starting materials.

Structure-Activity Relationship (SAR) and Biological Applications

Libraries derived from the 2,3-dihydro-1,4-benzodioxine-6-sulfonamide scaffold have been explored for a variety of biological targets.

Enzyme Inhibition

-

α-Glucosidase Inhibitors: Derivatives of this scaffold have shown potential as α-glucosidase inhibitors, which are of interest for the management of type 2 diabetes. The nature of the substituents on the sulfonamide nitrogen and the sulfonyl group plays a crucial role in determining the inhibitory potency.[4]

-

Cholinesterase Inhibitors: Certain analogs have exhibited inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathology of Alzheimer's disease.[5]

-

Lipoxygenase (LOX) Inhibitors: Inhibition of lipoxygenase suggests potential applications in treating inflammatory conditions.[5]

GPCR Modulation

The 1,4-benzodioxane motif is a well-established pharmacophore for several G-protein coupled receptors (GPCRs), including α-adrenergic and serotonergic receptors.[2] The sulfonamide moiety can be used to fine-tune the binding affinity and selectivity for different receptor subtypes.

Data Summary

The following table summarizes the key features of the 2,3-dihydro-1,4-benzodioxine-6-sulfonamide scaffold for library synthesis.

| Feature | Description | Rationale and Advantages |

| Core Scaffold | 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide | Conformationally rigid, metabolically stable catechol isostere. Proven privileged scaffold in medicinal chemistry. |

| Diversification Point 1 (R1) | Varied substituents on the sulfonyl group | Achieved by reacting 1,4-benzodioxane-6-amine with a library of sulfonyl chlorides. Allows for broad exploration of aryl, heteroaryl, and alkyl substituents. |

| Diversification Point 2 (R2) | N-substitution of the sulfonamide | Achieved by alkylation or arylation of the sulfonamide nitrogen. Provides a secondary vector for diversification and fine-tuning of properties. |

| Diversification Point 3 | Substitution on the benzodioxane ring | Requires synthesis from substituted starting materials (e.g., substituted catechols). Allows for modulation of physicochemical properties and exploration of deeper SAR. |

| Key Intermediate | 1,4-Benzodioxane-6-amine | A versatile precursor that can be synthesized in a multi-step sequence and is also commercially available. |

| Biological Targets | Enzymes (α-glucosidase, cholinesterases, LOX), GPCRs (α-adrenergic, serotonergic receptors) | Demonstrates the broad therapeutic potential of libraries derived from this scaffold. |

| Modern Synthetic Approaches | Flow Chemistry, High-Throughput Synthesis | Enables rapid and efficient library generation, accelerating the drug discovery timeline. |

Conclusion

The 2,3-dihydro-1,4-benzodioxine-6-sulfonamide scaffold represents a powerful and versatile platform for the construction of compound libraries in drug discovery. Its synthetic tractability, coupled with the proven biological relevance of its derivatives, makes it an attractive starting point for a wide range of therapeutic targets. By leveraging both traditional and modern synthetic methodologies, researchers can efficiently explore the vast chemical space around this privileged core, increasing the probability of identifying novel hit and lead compounds. This guide has provided a comprehensive overview of the key considerations for utilizing this scaffold, from its synthesis to the strategic design of compound libraries, empowering researchers to fully exploit its potential in their drug discovery endeavors.

References

-

Synthesis, Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

-

Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

-

2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. (2024). MDPI. [Link]

-

Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. (n.d.). Semantic Scholar. Retrieved January 24, 2026, from [Link]

-

Chemistry and Pharmacology of Benzodioxanes. (2007). TSI Journals. [Link]

-

Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. (2013). ACS Publications. [Link]

-

Synthesis of 2,3-dihydrobenzo[b][5]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][5]oxazine-8-carboxamide derivatives as PARP1 inhibitors. (2018). National Institutes of Health. [Link]

-

Building a sulfonamide library by eco-friendly flow synthesis. (2013). PubMed. [Link]

-

Sulfonyl chloride synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (2022). ResearchGate. [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved January 24, 2026, from [Link]

-

A New, Mild Preparation of Sulfonyl Chlorides. (2006). ResearchGate. [Link]

-

Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. (2012). Arabian Journal of Chemistry. [Link]

-

Synthesis and antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. (2014). ResearchGate. [Link]

-

Synthesis and Diversification of 1,2,3-Triazole-Fused 1,4-Benzodiazepine Scaffolds. (2014). ResearchGate. [Link]

-

4-Cyano-2-methoxybenzenesulfonyl Chloride. (n.d.). Organic Syntheses. Retrieved January 24, 2026, from [Link]

-

Fully Automated Flow-Through Synthesis of Secondary Sulfonamides in a Binary Reactor System. (2007). ACS Publications. [Link]

-

Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (2023). ResearchGate. [Link]

-

Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. (2022). MDPI. [Link]

-

Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). MDPI. [Link]

- Flow synthesis process for the production of sulfonylurea compounds. (2023).

-

Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. (n.d.). Bentham Science. Retrieved January 24, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL CHLORIDE | 63758-12-3 [chemicalbook.com]

- 3. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. 2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL CHLORIDE | CAS: 63758-12-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

Topic: 2,3-Dihydro-1,4-benzodioxine Derivatives as PARP1 Inhibitors: A Scrutiny of the 6-Sulfonamide Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the 2,3-dihydro-1,4-benzodioxine scaffold as a source for Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. While the core focus is on the "2,3-Dihydro-1,4-benzodioxine-6-sulfonamide" structure, this paper places it in the crucial context of its more potent isomer, the 5-carboxamide, to deliver a scientifically robust analysis of structure-activity relationships and the rationale behind inhibitor design.

The Strategic Importance of PARP1 Inhibition in Oncology

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that functions as a primary sensor for DNA damage, particularly single-strand breaks (SSBs). Upon detecting a break, PARP1 binds to the damaged DNA and catalyzes the synthesis of long polymers of poly(ADP-ribose) (PAR) on itself and other acceptor proteins using NAD+ as a substrate.[1] This PARylation event acts as a signaling scaffold, recruiting other essential DNA repair proteins to the damage site to orchestrate the Base Excision Repair (BER) pathway.[1][2][3]

The therapeutic value of PARP inhibitors (PARPi) is most profoundly realized through the concept of synthetic lethality . In cancer cells with deficiencies in the Homologous Recombination (HR) pathway for DNA double-strand break (DSB) repair—often due to mutations in genes like BRCA1 or BRCA2—the inhibition of PARP1-mediated SSB repair is catastrophic.[2] Unrepaired SSBs stall replication forks, which then collapse into DSBs.[4] While healthy cells can repair these DSBs using their functional HR pathway, HR-deficient cancer cells cannot, leading to genomic instability and apoptosis.[2][5] This selective targeting of cancer cells forms the cornerstone of PARPi therapy.[2][6]

Modern PARPi development focuses on two key mechanisms:

-

Catalytic Inhibition : Competitively binding to the NAD+ pocket in the catalytic domain of PARP1, preventing the PARylation process.

-

PARP Trapping : Stabilizing the PARP1-DNA complex, which prevents its dissociation after binding to a DNA break. This trapped complex is itself a cytotoxic lesion that obstructs DNA replication and repair machinery.[2][4][7] The potency of PARP trapping often correlates directly with the cytotoxic efficacy of the inhibitor.[5]

Caption: The principle of synthetic lethality with PARP inhibitors.

The 2,3-Dihydro-1,4-benzodioxine Scaffold: A Tale of Two Isomers

High-throughput virtual screening has identified the 2,3-dihydro-1,4-benzodioxine scaffold as a promising starting point for novel PARP1 inhibitors.[8] However, the specific functional group and its position on the aromatic ring are paramount for potent activity.

The Established Lead: 2,3-Dihydro-1,4-benzodioxine-5-carboxamide

The 5-carboxamide isomer (Compound 4 in some studies) emerged from screening as a hit with micromolar PARP1 inhibitory activity.[8] This molecule serves as a validated lead structure, and its binding mode has been elucidated through molecular docking. The critical pharmacophoric carboxamide group forms three essential hydrogen bonds with amino acid residues in the nicotinamide binding pocket of PARP1, specifically with the side chain of Ser904 and the backbone of Gly863.[9] These interactions anchor the molecule effectively, a hallmark of many potent PARP1 inhibitors.

Further optimization of this lead focused on introducing polar substitutions at the C2 or C3 positions of the dioxine ring. This strategy led to analogues with significantly improved enzymatic inhibitory activities, culminating in compounds with low nanomolar potency.[8]

The Investigational Scaffold: 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide

The 6-sulfonamide isomer presents a different chemical entity. The sulfonamide group (–SO₂NH₂) is a well-known pharmacophore, but its positioning at the 6-position and its different electronic and steric properties compared to the 5-carboxamide drastically alter its potential interaction with the PARP1 active site.

-

Positional Disadvantage: The key anchoring interactions for the 5-carboxamide occur deep within the nicotinamide pocket. Shifting the key functional group to the 6-position likely misaligns it for optimal hydrogen bonding with Gly863 and Ser904.

-

Pharmacophore Difference: While both carboxamides and sulfonamides can act as hydrogen bond donors and acceptors, their geometry and electronic distribution differ. The established binding mode favors the specific arrangement of the carboxamide.

While derivatives of the 6-sulfonamide have been explored for other targets like acetylcholinesterase and pyruvate kinase M2, their development as potent PARP1 inhibitors is not prominently documented in the literature, likely due to the suboptimal positioning of the key interacting group.[9][10]

Caption: Key interactions of benzodioxine isomers with the PARP1 active site.

Quantitative Analysis of Benzodioxine-Based PARP1 Inhibitors

To illustrate the success of the 5-carboxamide scaffold, the following table summarizes the inhibitory concentrations (IC₅₀) of key compounds developed through lead optimization. Data is synthesized from published research.[8]

| Compound ID | Modification | PARP1 IC₅₀ (µM) |

| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide (Lead) | 5.8 |

| 21b | Polar substitution at C2-position of lead 4 | ~1.5 (estimated) |

| 26b | Polar substitution at C3-position of lead 4 | ~0.5 (estimated) |

| 45 | Scaffold hop to 1,4-benzoxazin-3-one | ~0.15 (estimated) |

| 49 | Optimized benzoxazin-3-one derivative | 0.082 |

Note: IC₅₀ values for intermediate compounds are estimated based on graphical data presented in the source literature for illustrative purposes.

Essential Experimental Protocols for Inhibitor Validation

The development of any PARP1 inhibitor requires a robust and multi-tiered validation process. The following protocols represent a self-validating system, moving from biochemical potency to cellular mechanism.

Protocol: In Vitro PARP1 Enzymatic Inhibition Assay (Chemiluminescent)

This protocol determines the direct inhibitory effect of a compound on PARP1's catalytic activity. It is based on commercially available assay kits.[11]

Principle: The assay measures the consumption of NAD+ by recombinant PARP1 in the presence of histone-coated plates and damaged DNA. Remaining NAD+ is measured via a chemiluminescent reaction. A potent inhibitor will prevent NAD+ consumption, resulting in a high luminescent signal.

Step-by-Step Methodology:

-

Plate Preparation: Use a 96-well white plate. Coat wells with histones and add nicked DNA to activate PARP1.

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., 2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivatives) in assay buffer. Include a known inhibitor (e.g., Olaparib) as a positive control and a vehicle-only (e.g., DMSO) as a negative control.

-

Reaction Incubation: To each well, add 5µL of the diluted compound, 35µL of the PARP reaction mix (containing recombinant human PARP1 enzyme and activated DNA), and initiate the reaction by adding 10µL of NAD+.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Add 50µL of a developer reagent that contains an enzyme that specifically reacts with the remaining NAD+ to produce a luminescent signal.

-

Measurement: Read the luminescence on a microplate reader.

-

Data Analysis: Calculate the percent inhibition relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: PARP Trapping Assay (Fluorescence Polarization)

This protocol is critical for evaluating the second, often more potent, mechanism of action for PARP inhibitors.

Principle: This assay measures the ability of an inhibitor to trap PARP1 onto a fluorescently labeled DNA probe.[12] When PARP1 binds the probe, the large complex tumbles slowly in solution, resulting in high fluorescence polarization (FP). In the presence of NAD+, PARP1 auto-PARylates and dissociates, leading to a low FP signal. A trapping inhibitor prevents this dissociation, maintaining a high FP signal.[12]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, purified PARP1 enzyme, a fluorescently labeled DNA probe, and NAD+.

-

Compound Incubation: In a black 96-well plate, incubate the PARP1 enzyme with a serial dilution of the test compound for 30 minutes.

-

DNA Binding: Add the fluorescent DNA probe to each well and incubate for another 30 minutes to allow PARP1-DNA complex formation.

-

Initial FP Reading (Baseline): Take an FP reading to confirm complex formation.

-

Initiate PARylation: Add NAD+ to all wells to initiate the auto-PARylation and subsequent dissociation of PARP1.

-

Final FP Reading: After a 60-minute incubation, take the final FP reading.

-

Data Analysis: A high final FP signal relative to the no-inhibitor control indicates that the compound is trapping PARP1 on the DNA. Quantify the trapping efficiency (EC₅₀) from the dose-response curve.

Caption: A tiered workflow for the validation of novel PARP1 inhibitors.

Conclusion and Future Directions

The 2,3-dihydro-1,4-benzodioxine scaffold is a validated starting point for the development of potent PARP1 inhibitors. The scientific literature strongly indicates that the 5-carboxamide isomer is the superior lead structure due to the optimal positioning of its carboxamide group, which forms critical hydrogen bonds within the enzyme's active site.[8][9] Lead optimization from this scaffold has successfully produced compounds with low nanomolar efficacy.

Conversely, the 6-sulfonamide isomer is likely a much weaker scaffold for PARP1 inhibition due to the geometric misalignment of its key functional group. While it should not be dismissed without empirical testing, the rationale based on established structure-activity relationships suggests it would require significant chemical modification, such as the addition of other interacting moieties, to achieve high potency.

Future research in this area should focus on:

-

Empirical Testing: Synthesizing and testing a small library of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivatives in the enzymatic and trapping assays described above to confirm or refute the hypothesis of its lower potency.

-

Computational Studies: Performing molecular docking and dynamics simulations with the 6-sulfonamide scaffold to explore alternative binding modes or to guide modifications that could improve its fit within the PARP1 active site.

-

Selectivity Profiling: Investigating the selectivity of potent 5-carboxamide derivatives against other PARP family members, as selectivity for PARP1 over PARP2 can be crucial for minimizing certain toxicities.[11]

By understanding the causality behind the potent activity of the 5-carboxamide, researchers can make more informed decisions in the design of novel inhibitors, saving valuable time and resources in the drug development pipeline.

References

-

Chen, Y., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed Central. Retrieved from [Link]

-

Pilie, P. G., et al. (2019). PARP1: Structural Insights and Pharmacological Targets for Inhibition. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2025). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation | Request PDF. Retrieved from [Link]

-

Kandil, S., et al. (2019). Synthesis of 2,3-dihydrobenzo[b][9][10]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][9][10]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed Central. Retrieved from [Link]

-

D'Andrea, A. D. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PubMed Central. Retrieved from [Link]

-

McLornan, D. P., et al. (2017). PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. PubMed Central. Retrieved from [Link]

-

Ramesh, S., et al. (2023). A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. Thieme Connect. Retrieved from [Link]

-

ACS Publications. (2025). The Promise of Selective PARP1 Inhibitors in Cancer Therapy. Retrieved from [Link]

-

Yu, L., et al. (2022). Recent advances in structural types and medicinal chemistry of PARP-1 inhibitors. Medicinal Chemistry Research. Retrieved from [Link]

-

Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Retrieved from [Link]

-

Frontiers. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. Retrieved from [Link]

-

MDPI. (2023). In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers. Retrieved from [Link]

-

Zou, J., et al. (2025). Clinical approaches to overcome PARP inhibitor resistance. ResearchGate. Retrieved from [Link]

Sources

- 1. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,3-Dihydro-1,4-benzodioxine-5-sulfonamide|CAS 87474-16-6 [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for the Purification of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide Derivatives

Introduction: The Critical Role of Purity in Benzodioxine Sulfonamide Drug Development

The 2,3-dihydro-1,4-benzodioxine-6-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. These derivatives are investigated for a wide range of therapeutic applications, making their purity a paramount concern for researchers, scientists, and drug development professionals. The presence of even minute impurities can significantly impact the biological activity, toxicity, and pharmacokinetic profile of a drug candidate, leading to misleading experimental results and potential safety issues.

This comprehensive guide provides a detailed overview of robust purification methods for 2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivatives. Moving beyond a simple recitation of steps, this document delves into the rationale behind methodological choices, offering field-proven insights to empower researchers to develop effective, validated purification strategies.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

The choice of a purification strategy is intrinsically linked to the nature of the impurities present in the crude product. The synthesis of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivatives typically involves the reaction of a substituted 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride in the presence of a base.[1][2] Based on this common synthetic route, potential impurities may include:

-

Unreacted Starting Materials: Residual 2,3-dihydro-1,4-benzodioxin-6-amine and the corresponding sulfonyl chloride.

-

Hydrolysis Products: The corresponding sulfonic acid, formed from the hydrolysis of the sulfonyl chloride.

-

Di-sulfonated Byproducts: Formation of a di-sulfonated amine, particularly if the reaction conditions are not carefully controlled.

-

Solvent and Reagent Residues: Residual solvents (e.g., DMF, pyridine) and basic catalysts.

-

Side-reaction Products: Impurities arising from reactions involving functional groups on the substituents of either the benzodioxine or the sulfonyl chloride moiety.

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the major impurities and tailoring the purification approach.

Purification Strategies: From Macroscopic to Microscopic Purity

A multi-tiered approach to purification is often the most effective strategy, beginning with a bulk purification technique to remove major impurities, followed by a high-resolution method to achieve the desired final purity.

Crystallization: The Workhorse of Bulk Purification

Crystallization is a powerful and economical method for purifying solid organic compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system. For sulfonamides, which possess both polar (sulfonamide group) and non-polar (aromatic rings) characteristics, solvent mixtures are often more effective than single solvents.[3]

This method is ideal when a solvent is identified in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.

Step-by-Step Methodology:

-

Dissolution: Place the crude sulfonamide derivative in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol) in portions while heating and swirling until the solid completely dissolves.[4] Using the absolute minimum amount of hot solvent is critical to maximize yield.[4]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization. Using a pre-warmed funnel can be beneficial.[4]

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[4] Slow cooling is essential for the formation of well-defined crystals and to minimize impurity inclusion.[5]

-

Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to induce further crystallization and maximize the product yield.[3][4]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3][4]

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.[4]

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature to remove residual solvent.

This technique is employed when the compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another miscible solvent (the "anti-solvent").

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent at room temperature.

-

Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise with continuous swirling until the solution becomes persistently turbid.[4] This indicates the point of saturation has been reached.

-

Inducing Crystallization: If crystals do not form spontaneously, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to initiate crystallization.[3]

-

Crystal Growth: Allow the flask to stand undisturbed to permit slow crystal growth. Cooling in an ice bath can further increase the yield.

-

Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol.

Table 1: Common Solvents for Sulfonamide Crystallization

| Good Solvents (High Polarity) | Anti-Solvents (Low Polarity) | Common Solvent Systems |

| Ethanol | Water | Ethanol/Water[3] |

| Isopropanol | Hexane | Isopropanol/Water[3] |

| Acetone | Toluene | Acetone/Hexane |

| Ethyl Acetate | Heptane | Ethyl Acetate/Heptane |

| Dichloromethane | Pentane | Dichloromethane/Pentane |

Troubleshooting Crystallization

| Issue | Potential Cause | Solution |

| Oiling Out | Compound's melting point is lower than the solvent's boiling point; high impurity concentration. | Re-dissolve the oil in more hot solvent and allow to cool more slowly.[3] Consider switching to a lower-boiling point solvent.[4] |

| No Crystal Formation | Solution is supersaturated or too much solvent was used. | Induce crystallization by scratching the flask or adding a seed crystal.[3] If too much solvent was used, evaporate some solvent and cool again.[5] |

| Low Yield | Too much solvent used; incomplete cooling; premature crystallization during hot filtration. | Use the minimum amount of hot solvent.[4] Ensure thorough cooling in an ice bath.[4] Use a pre-warmed funnel for hot filtration.[4] |

| Rapid Crystallization | Solution is too concentrated; cooling is too fast. | Add a small amount of additional hot solvent and allow for slower cooling by insulating the flask.[3][5] |

| Colored Crystals | Colored impurities are co-crystallizing. | Add a small amount of activated charcoal to the hot solution before filtration.[6] Use sparingly as it can adsorb the desired product. |

Column Chromatography: For High-Resolution Purification

When crystallization fails to provide the desired level of purity, or for the separation of closely related derivatives, column chromatography is the method of choice.

Caption: General workflow for purification by column chromatography.

Flash chromatography is a rapid form of column chromatography that uses positive pressure to force the mobile phase through the stationary phase, leading to faster separations.

Step-by-Step Methodology:

-

Stationary Phase Selection: Silica gel (60 Å, 40-63 µm) is the most common stationary phase for the purification of sulfonamides. For particularly basic derivatives that may streak on silica, activated alumina can be a suitable alternative.[7]

-

Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The optimal solvent ratio should be determined by TLC analysis, aiming for an Rf value of 0.2-0.4 for the desired compound.

-

Column Packing: The column is typically packed as a slurry of the stationary phase in the initial, least polar eluent.

-

Sample Loading: The crude product can be loaded onto the column in two ways:

-

Wet Loading: Dissolve the sample in a minimal amount of the mobile phase and carefully apply it to the top of the column.[8]

-

Dry Loading: Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column. This method is preferred for samples with low solubility in the mobile phase.

-

-

Elution: Apply pressure (using compressed air or a pump) to the top of the column to achieve a flow rate of approximately 2 inches/minute. Elution can be performed isocratically (constant mobile phase composition) or with a solvent gradient (gradually increasing the polarity of the mobile phase).

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Table 2: Starting Conditions for Flash Chromatography of Benzodioxine Sulfonamides

| Stationary Phase | Mobile Phase System | Gradient Profile (Example) |

| Silica Gel | Hexane/Ethyl Acetate | Start with 100% Hexane, gradually increase to 50% Ethyl Acetate |

| Silica Gel | Dichloromethane/Methanol | For more polar derivatives, start with 100% Dichloromethane, gradually increase to 5% Methanol |

| Alumina (basic) | Hexane/Ethyl Acetate | For basic compounds, to minimize tailing |

For achieving the highest levels of purity (>99%), particularly for compounds intended for biological testing or as analytical standards, preparative HPLC is the ultimate purification step.

Step-by-Step Methodology:

-

Column and Mobile Phase Selection: Reversed-phase chromatography using a C18 column is the most common mode for purifying sulfonamides.[9][10] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as formic acid or acetic acid (0.1%) to improve peak shape.[9][10]

-

Method Development: An analytical scale HPLC method is first developed to achieve good separation of the target compound from its impurities. This method is then scaled up for preparative purification.

-

Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible solvent. The sample should be filtered through a 0.45 µm filter before injection to prevent column clogging.

-

Purification: Inject the sample onto the preparative HPLC system and collect the fraction corresponding to the peak of the desired compound.

-

Isolation: The collected fraction, which is typically a dilute solution in the mobile phase, is then processed to isolate the pure compound. This often involves removing the organic solvent by rotary evaporation, followed by lyophilization (freeze-drying) to remove the water and any volatile acidic modifiers.

Table 3: Typical Preparative HPLC Conditions

| Parameter | Typical Value | Rationale |

| Column | C18, 5-10 µm particle size | Good retention and selectivity for aromatic sulfonamides.[9][10] |

| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons to suppress ionization of acidic silanols on the stationary phase. |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic modifier to elute the compounds. |

| Flow Rate | Dependent on column diameter | Scaled up from the analytical method. |

| Detection | UV, typically at 254 nm or 278 nm | Most aromatic sulfonamides have a strong UV chromophore.[9] |

Pre-Purification Work-up: Setting the Stage for Success

A proper work-up of the reaction mixture is crucial to remove a significant portion of impurities before attempting crystallization or chromatography. A typical aqueous work-up procedure is outlined below.

Caption: A standard liquid-liquid extraction workflow for reaction work-up.

Conclusion

The purification of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivatives is a critical step in their development as potential therapeutic agents. A systematic and well-reasoned approach, combining bulk purification methods like crystallization with high-resolution techniques such as chromatography, is essential for obtaining materials of the requisite purity. By understanding the potential impurity profile and applying the principles and protocols outlined in this guide, researchers can confidently and efficiently purify these valuable compounds, paving the way for accurate and reliable downstream studies.

References

-

MDPI. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]

-

Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. [Link]

-

PMC - NIH. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]

-

ResearchGate. (2014). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]

-

Semantic Scholar. (n.d.). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. [Link]

-

Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. [Link]

-

CABI Digital Library. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. [Link]

-

SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]

- Google Patents. (n.d.). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.

-

Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

-

JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2022). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. [Link]

-

ACS Publications. (2019). Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. [Link]

-

European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]

-

PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide. [Link]

-

Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]

-

YouTube. (2021). Crystallization of Sulfanilamide. [Link]

-

PubMed. (n.d.). Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. [Link]

-

YouTube. (2021). column chromatography & purification of organic compounds. [Link]

-

Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

-

Scientific Research Publishing. (n.d.). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. [Link]

-

Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

-

Reddit. (2023). Purification of strong polar and basic compounds. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 7. reddit.com [reddit.com]

- 8. orgsyn.org [orgsyn.org]

- 9. nanobioletters.com [nanobioletters.com]

- 10. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Comprehensive Guide to the Characterization of Benzodioxine Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative for Rigorous Characterization

Benzodioxine sulfonamides represent a privileged scaffold in modern medicinal chemistry. Their structural motif is associated with a wide spectrum of biological activities, including potent enzyme inhibition and antimicrobial effects, making them valuable leads in drug discovery pipelines.[1][2][3] The journey from a promising molecular design to a viable clinical candidate, however, is contingent upon an unwavering commitment to scientific rigor. The foundational pillar of this rigor is the comprehensive analytical characterization of the synthesized compound.

This guide provides an in-depth, experience-driven framework for the characterization of novel benzodioxine sulfonamides. It moves beyond a simple recitation of procedures to explain the causality behind methodological choices. The goal is to empower researchers to not only generate data but to build a self-validating analytical dossier that confirms molecular identity, establishes purity, and elucidates the physicochemical properties essential for further development.

The Integrated Characterization Workflow

The characterization of a new chemical entity is not a linear process but an integrated workflow where orthogonal techniques provide complementary information. Each method serves as an internal cross-validation for the others, building a robust and trustworthy data package. The following workflow illustrates a logical progression from initial purity checks to definitive structural confirmation and quantitative assessment.

Sources

Application Notes and Protocols: A Framework for Screening 2,3-dihydro-1,4-benzodioxine-6-sulfonamide Against Cancer Cell Lines

Introduction: The Rationale for Investigating 2,3-dihydro-1,4-benzodioxine-6-sulfonamide in Oncology

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its diverse therapeutic applications.[1] While initially celebrated for antibacterial properties, the sulfonamide scaffold has emerged as a promising pharmacophore in oncology.[2][3] Sulfonamide derivatives have been shown to exert anti-cancer effects through various mechanisms, including the inhibition of critical enzymes involved in tumor progression like carbonic anhydrases, tyrosine kinases, and matrix metalloproteinases.[2][3] They can also disrupt the cell cycle and induce programmed cell death (apoptosis).[3][4]

The 2,3-dihydro-1,4-benzodioxine moiety is another privileged scaffold in drug discovery, known to provide a rigid framework for presenting substituents to biological targets.[1] The fusion of these two key structural motifs in 2,3-dihydro-1,4-benzodioxine-6-sulfonamide (PubChem CID: 2769942) presents a compelling case for its investigation as a potential anti-cancer agent.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct a systematic in vitro screening of this compound against a panel of cancer cell lines. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity.

Part 1: Foundational Steps - Compound Preparation and Cell Line Selection

A critical first step in any screening cascade is the meticulous preparation of the test compound and the rational selection of cancer cell lines.

Compound Handling and Stock Solution Preparation

Proper handling and solubilization of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide are paramount to ensure reproducible results.

-

Purity Assessment: Before initiating any biological assays, the purity of the compound should be verified using standard analytical techniques such as HPLC and NMR.

-

Solubility Testing: The solubility of the compound in various solvents should be determined. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of small molecules for in vitro screening.[6]

-

Stock Solution Preparation: A high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO should be prepared. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

-

Working Dilutions: For experiments, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that could cause cellular toxicity (typically ≤ 0.5%).

Rationale for Cancer Cell Line Selection

The choice of cancer cell lines is pivotal and should be guided by the potential mechanisms of action of sulfonamide derivatives. A diverse panel of cell lines from different tissue origins is recommended for initial screening.[7]

Recommended Cell Line Panel:

| Cell Line | Cancer Type | Key Characteristics |

| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive. |

| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative, highly invasive. |

| A549 | Lung Carcinoma | Non-small cell lung cancer. |

| HCT-116 | Colorectal Carcinoma | Wild-type p53. |

| HT-29 | Colorectal Adenocarcinoma | Mutant p53.[4] |

| PC-3 | Prostate Adenocarcinoma | Androgen-independent. |

| U-87 MG | Glioblastoma | Aggressive brain tumor. |

| Normal Fibroblasts (e.g., WI-38) | Normal Lung Fibroblast | To assess selectivity and general cytotoxicity. |

Causality behind Cell Line Selection: This panel provides a broad representation of common solid tumors. Including cell lines with different genetic backgrounds (e.g., p53 status in HCT-116 vs. HT-29) can provide initial insights into potential mechanisms of action. The inclusion of a non-cancerous cell line is essential to evaluate the compound's therapeutic window.

Part 2: Primary Screening - Assessing Cytotoxicity

The initial screening phase aims to determine the concentration-dependent cytotoxic or cytostatic effects of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide on the selected cancer cell lines. Two robust and widely used colorimetric assays for this purpose are the Sulforhodamine B (SRB) assay and the MTT assay.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a reliable method that measures cell density based on the total protein content of fixed cells.[8][9]

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions.[9][10] The amount of bound dye is proportional to the total cellular protein, which is an indicator of cell number.[10]

Step-by-Step Protocol:

-

Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (typically 5,000-20,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[11]

-

Compound Treatment: Prepare serial dilutions of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide in culture medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL and the desired final concentrations. Include a vehicle control (DMSO-treated) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10% TCA) and incubate for 1 hour at 4°C.[12]

-

Washing: Discard the supernatant and wash the plates five times with slow-running tap water.[12] Air dry the plates completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[10]

-

Destaining: Remove the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye.[10]

-

Solubilization: Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

MTT Assay Protocol

The MTT assay measures cell viability based on the metabolic activity of mitochondria.[13]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[13] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Plating and Treatment: Follow steps 1-3 of the SRB protocol.

-

MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

-

Incubation: Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.[14]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Shake the plates for 15 minutes and read the absorbance at 570 nm.[15]

Data Analysis and Presentation

The results from the primary screening should be used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation Template:

| Cell Line | 2,3-dihydro-1,4-benzodioxine-6-sulfonamide IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |

| MCF-7 | Experimental Value | Experimental Value |

| MDA-MB-231 | Experimental Value | Experimental Value |

| A549 | Experimental Value | Experimental Value |

| HCT-116 | Experimental Value | Experimental Value |

| HT-29 | Experimental Value | Experimental Value |

| PC-3 | Experimental Value | Experimental Value |

| U-87 MG | Experimental Value | Experimental Value |

| WI-38 | Experimental Value | Experimental Value |

Part 3: Secondary Screening - Elucidating the Mechanism of Action

Based on the IC50 values obtained from the primary screening, promising cell lines (those with low IC50 values) should be selected for further investigation to understand the compound's mechanism of action. Given the known activities of sulfonamides, investigating apoptosis and cell cycle arrest is a logical next step.[3][4]

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with 2,3-dihydro-1,4-benzodioxine-6-sulfonamide at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Flow cytometry can then be used to create a histogram of DNA content, allowing for the quantification of cells in each phase of the cell cycle.[16]

Step-by-Step Protocol:

-

Cell Treatment: Treat cells as described for the apoptosis assay.

-

Cell Harvesting: Harvest and wash the cells with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes at 4°C.[17]

-

Washing: Wash the cells with PBS to remove the ethanol.

-

Staining: Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer.

Data Interpretation: The DNA content histogram will show distinct peaks corresponding to the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases. An accumulation of cells in a particular phase suggests cell cycle arrest.

Part 4: Visualizing Workflows and Potential Pathways

Experimental Workflow Diagram

Caption: High-level workflow for screening 2,3-dihydro-1,4-benzodioxine-6-sulfonamide.

Potential Signaling Pathway Targeted by Sulfonamides

Sulfonamide derivatives are known to inhibit various signaling pathways crucial for cancer cell survival and proliferation. One such pathway involves Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[18][19]

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by the test compound.

Conclusion and Future Directions

This application note provides a comprehensive and scientifically grounded framework for the initial in vitro evaluation of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide as a potential anti-cancer agent. The outlined protocols for cytotoxicity screening, apoptosis, and cell cycle analysis will enable researchers to generate robust and reproducible data. Positive results from this screening cascade, such as potent and selective cytotoxicity against specific cancer cell lines, would warrant further investigation into more specific molecular targets and in vivo efficacy studies.

References

-

Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2023). MDPI. [Link]

-

El-Sayad, K. A., El-Masry, G. H., & El-Naggar, M. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 149, 107409. [Link]

-

A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. (2024). MDPI. [Link]

-

The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2021). MDPI. [Link]

-

Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. (2023). ACS Omega. [Link]

-

Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. (2023). STAR Protocols. [Link]

-

Protocol to identify small-molecule inhibitors against cancer drug resistance. (2023). STAR Protocols. [Link]

-

Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). Scientific Reports. [Link]

-

Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]

-

2,3-Dihydro-1,4-benzodioxine-6-sulfonamide. (n.d.). PubChem. [Link]

-

Three Steps for Setting up a Drug Screening Assay. (2022). Bitesize Bio. [Link]

-

What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? (2014). ResearchGate. [Link]

-

Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. (2016). Bio-protocol. [Link]

-

Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. (2018). ResearchGate. [Link]

-

Supuran, C. T., & Scozzafava, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55–75. [Link]

-

Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2019). ResearchGate. [Link]

-

MTT (Assay protocol). (2023). Protocols.io. [Link]

-

Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. (2019). ResearchGate. [Link]

-

Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. [Link]

-

Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]

-

In vitro antitumor activity (NCI, USA) [SRB procedure]. (n.d.). NCI DTP. [Link]

-

Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (n.d.). Creative Diagnostics. [Link]

-

Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2023). MDPI. [Link]

-

Assaying cell cycle status using flow cytometry. (2012). Current Protocols in Molecular Biology. [Link]

-

MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

-

Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE, 17(6), e0270599. [Link]

-

Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie. [Link]

-

Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. (2020). Clinical Cancer Research. [Link]

-

Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112–1116. [Link]

-

Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

-

KEGG PATHWAY Database. (n.d.). Kanehisa Laboratories. [Link]

Sources

- 1. 2,3-Dihydro-1,4-benzodioxine-5-sulfonamide|CAS 87474-16-6 [benchchem.com]

- 2. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portal.fis.tum.de [portal.fis.tum.de]

- 4. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells [mdpi.com]

- 5. 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide | C8H9NO4S | CID 2769942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-protocol.org [bio-protocol.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. rsc.org [rsc.org]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. atcc.org [atcc.org]

- 15. MTT (Assay protocol [protocols.io]

- 16. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. wp.uthscsa.edu [wp.uthscsa.edu]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Technical Support Center: Synthesis of Benzodioxine Sulfonamides

Welcome to the technical support center for the synthesis of benzodioxine sulfonamides. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important class of compounds. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your research.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of benzodioxine sulfonamides, typically achieved by reacting a substituted benzodioxine amine with a sulfonyl chloride, is a cornerstone reaction in medicinal chemistry. However, like any synthesis, it is not without its potential pitfalls. This guide addresses the most frequently encountered issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Problem 1: Low or No Product Formation

Q: I have set up my reaction between 1,4-benzodioxane-6-amine and benzenesulfonyl chloride, but upon work-up and analysis (TLC, LC-MS), I see very little or no desired sulfonamide product. What could be the issue?

A: This is a common and frustrating problem that can stem from several factors, primarily related to the reagents and reaction conditions.

Causality and Solutions:

-

Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis by moisture, which converts them to the corresponding unreactive sulfonic acid.[1] This is the most frequent cause of reaction failure.

-

Troubleshooting:

-

Ensure Anhydrous Conditions: Use oven-dried glassware and freshly distilled, anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Quality: Use a fresh bottle of the sulfonyl chloride or purify older reagents. A simple quality check is to carefully quench a small amount in methanol; a vigorous reaction and the formation of the methyl sulfonate ester (detectable by LC-MS) indicate an active reagent.

-

Amine Salt Formation: If your benzodioxine amine is stored as a hydrochloride salt, it must be neutralized to the free amine before the reaction.

-

-

-

Inappropriate Base Selection: The choice of base is critical for scavenging the HCl generated during the reaction. An inadequate or inappropriate base can halt the reaction.

-

Troubleshooting:

-

Pyridine as both Base and Solvent: A common and effective method is to use pyridine as both the solvent and the base. It is a good HCl scavenger and is generally unreactive towards the sulfonyl chloride.

-

Tertiary Amines: Triethylamine (TEA) or diisopropylethylamine (DIPEA) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) are also effective. Ensure the amine base is in stoichiometric excess (at least 2 equivalents).

-

Inorganic Bases: While sometimes used, inorganic bases like potassium carbonate can be less effective in organic solvents due to solubility issues, leading to slower reaction rates.

-

-

-

Low Reactivity of the Amine: While 1,4-benzodioxane-6-amine is generally reactive, steric hindrance or electron-withdrawing substituents on the benzodioxine ring can decrease its nucleophilicity.

-

Troubleshooting:

-

Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. Monitor for potential side reactions.

-

Use a Catalyst: In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction, particularly with less reactive amines or sulfonyl chlorides.

-

-

Problem 2: Presence of Multiple Spots on TLC, Indicating Side Products

Q: My TLC plate shows the consumption of starting materials, but instead of a clean product spot, I have multiple new spots. What are these side products and how can I avoid them?

A: The formation of side products is a clear indication of non-selective reactivity. The two most common side reactions in sulfonamide synthesis are N,N-disulfonylation and N-alkylation/arylation of the product.

Causality and Solutions:

-

N,N-Disulfonylation: Primary amines can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated impurity. This is more likely to occur if there is a localized excess of the sulfonyl chloride.

-

Troubleshooting:

-

Controlled Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine and base. This maintains a low concentration of the electrophile and favors monosulfonylation.

-

Stoichiometry: Use a slight excess of the amine (e.g., 1.1 equivalents) relative to the sulfonyl chloride to ensure the complete consumption of the more reactive reagent.

-

-

-

N-Alkylation/Arylation of the Sulfonamide Product: The newly formed sulfonamide still possesses an acidic N-H proton. Under basic conditions, this can be deprotonated to form a nucleophilic sulfonamidate anion, which can then react with any electrophiles present. While less common with unactivated alkyl or aryl groups, this can be a problem if reactive electrophiles are used in subsequent steps.[2]

-

Troubleshooting:

-

Careful Work-up: Quench the reaction mixture carefully, for instance, by pouring it into water or a mild acidic solution to neutralize the base and any remaining reactive species.

-

Avoid Reactive Electrophiles: If the reaction is part of a one-pot sequence, ensure that any subsequently added electrophiles are not reactive towards the sulfonamide nitrogen.

-

-

Problem 3: Difficult Purification of the Final Product

Q: My reaction seems to have worked, but I am struggling to isolate a pure product. Column chromatography is not giving good separation. What are my options?

A: Purification of benzodioxine sulfonamides can be challenging due to the similar polarities of the product and certain impurities, such as the sulfonic acid byproduct or unreacted starting amine.

Causality and Solutions:

-

Co-elution of Impurities: The sulfonic acid byproduct from the hydrolysis of the sulfonyl chloride can be particularly problematic in chromatography.

-

Troubleshooting:

-

Aqueous Work-up: A thorough aqueous work-up is crucial. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) will extract the acidic sulfonic acid into the aqueous layer.

-

Recrystallization: Benzodioxine sulfonamides are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for purification, often superior to chromatography for removing closely eluting impurities.

-